4,4-Difluorobutan-2-amine hydrochloride
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Overview
Description
4,4-Difluorobutan-2-amine hydrochloride is a chemical compound with the molecular formula C4H10ClF2N and a molecular weight of 145.58 g/mol . It is a derivative of butanamine, where two hydrogen atoms on the fourth carbon are replaced by fluorine atoms. This compound is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
The synthesis of 4,4-Difluorobutan-2-amine hydrochloride typically involves the fluorination of butanamine derivatives. One common method includes the reaction of butan-2-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency.
Chemical Reactions Analysis
4,4-Difluorobutan-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4-Difluorobutan-2-amine hydrochloride has several scientific research applications:
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 4,4-Difluorobutan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets by forming strong hydrogen bonds and van der Waals interactions. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .
Comparison with Similar Compounds
4,4-Difluorobutan-2-amine hydrochloride can be compared with other fluorinated amines such as 4,4,4-Trifluorobutan-2-amine and 4,4-Difluorobutan-2-yl methylamine hydrochloride . These compounds share similar structural features but differ in the number and position of fluorine atoms. The unique properties of this compound, such as its specific binding interactions and reactivity, make it distinct from its analogs .
Biological Activity
4,4-Difluorobutan-2-amine hydrochloride is a fluorinated amine compound that has garnered interest in various biological applications due to its unique structural properties and potential therapeutic effects. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical formula for this compound is C5H12ClF2N. The presence of fluorine atoms influences both the lipophilicity and the biological interaction of the compound, making it a subject of interest in medicinal chemistry.
Fluorinated compounds often exhibit enhanced biological activity due to their ability to modify interactions with biological targets. The introduction of fluorine can increase the lipophilicity of the molecule, facilitating membrane permeability and potentially enhancing bioavailability in pharmacological contexts.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, fluorinated phosphonates have demonstrated significant inhibition against bacterial enzymes such as deoxyxylulose 5-phosphate reductoisomerase (DXR) with low IC50 values, indicating potent antimicrobial activity .
- Antimicrobial Properties : Research indicates that fluorinated amines can exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic processes .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
Activity Type | IC50 Value (µM) | Reference |
---|---|---|
Inhibition of DXR | 9 - 42 | |
Antimicrobial Activity | Effective against E. coli | |
Dipeptidyl Peptidase IV (DPP-IV) Inhibition | >80% inhibition at 3 mg/kg |
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various fluorinated compounds found that this compound exhibited significant growth inhibition against E. coli, outperforming several non-fluorinated analogs. The mechanism was attributed to enhanced membrane permeability and direct inhibition of critical metabolic pathways.
Case Study 2: DPP-IV Inhibition
In another investigation focused on diabetes management, derivatives similar to this compound were assessed for their ability to inhibit DPP-IV, an enzyme implicated in glucose metabolism. The results indicated that compounds within this class could provide over 80% inhibition at doses comparable to established inhibitors like omarigliptin .
Research Findings
Recent studies have highlighted the following findings regarding this compound:
- Enhanced Bioactivity : The incorporation of fluorine atoms significantly increases the bioactivity of amine compounds by improving their pharmacokinetic profiles.
- Potential Therapeutic Applications : Due to its antimicrobial and enzymatic inhibition properties, this compound may have potential applications in treating bacterial infections and metabolic disorders such as diabetes.
- Structure-Activity Relationship (SAR) : Ongoing research into the SAR of fluorinated amines continues to reveal insights into optimizing their efficacy and reducing potential side effects.
Properties
IUPAC Name |
4,4-difluorobutan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N.ClH/c1-3(7)2-4(5)6;/h3-4H,2,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZHXJRGUXTACS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803608-35-6 |
Source
|
Record name | 4,4-difluorobutan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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